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Compound of Interest

Compound Name: Diisopropyl phthalate

Cat. No.: B1670631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diisopropyl phthalate (DIPP) is a phthalate ester utilized as a plasticizer in a variety of

polymer applications.[1][2] As with many phthalates, there is scientific and regulatory interest in

its physicochemical properties and toxicological profile. Theoretical modeling, encompassing

quantum chemical calculations, molecular dynamics simulations, and quantitative structure-

property relationship (QSPR) models, offers a powerful and cost-effective avenue for predicting

and understanding the behavior of DIPP at a molecular level. This guide provides an in-depth

overview of the theoretical approaches to modeling DIPP's properties, supported by

experimental data and detailed methodologies.

Physicochemical Properties of Diisopropyl
Phthalate
A thorough understanding of the physicochemical properties of Diisopropyl phthalate (DIPP)

is fundamental for any theoretical modeling endeavor. These properties serve as benchmarks

for the validation of computational models.
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Property Value Source

IUPAC Name
dipropan-2-yl benzene-1,2-

dicarboxylate
[3]

Synonyms
DiPP, Phthalic acid, diisopropyl

ester
[3][4]

CAS Number 605-45-8 [3][5]

Molecular Formula C14H18O4 [3][5]

Molecular Weight 250.29 g/mol [3][5]

Physical and Chemical Properties
Property Value Source

Appearance
White or colorless powder to

lump to clear liquid
[1]

Melting Point 20 °C [5]

Boiling Point 313.42 °C (estimate) [5]

Density 1.063 g/mL at 20 °C [5]

Refractive Index n20/D 1.490 [5]

Water Solubility 332.9 mg/L at 20 °C [5]

Theoretical Modeling Approaches
The theoretical modeling of DIPP's properties can be approached using a variety of

computational methods. These methods vary in their level of theory, computational cost, and

the specific properties they are best suited to predict.

Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are

invaluable for predicting the electronic properties and reactivity of molecules.[6] For DIPP,
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these calculations can provide insights into its molecular structure, vibrational frequencies, and

parameters relevant to its reactivity, such as dipole moment, polarizability, and proton affinity.[7]

Methodology: A typical DFT calculation for DIPP would involve geometry optimization using a

functional like B3LYP with a basis set such as 6-311++G(d,p).[7] From the optimized geometry,

various molecular properties can be calculated. These theoretical calculations are crucial for

understanding ion-molecule reactions, which is relevant for techniques like chemical ionization

mass spectrometry.[7]

Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of

molecules and their interactions with their environment. For DIPP, MD simulations can be used

to model its behavior in different media, its interaction with biological macromolecules, and its

permeation through cell membranes.

MD simulations have been successfully applied to other phthalates to study their adsorption on

surfaces and their plasticizing effects.[8][9][10] These studies typically employ force fields like

CHARMM to describe the interatomic interactions.[11][12][13]

Methodology: An MD simulation to study the permeation of DIPP across a lipid bilayer would

involve constructing a model membrane (e.g., a POPC bilayer) solvated with water. DIPP

molecules would be placed in the aqueous phase, and the system's evolution would be tracked

over time by numerically integrating Newton's equations of motion.[13] Techniques like steered

molecular dynamics and umbrella sampling can be used to calculate the potential of mean

force for the permeation process, providing insights into the energy barriers involved.[13]

Quantitative Structure-Property Relationship (QSPR)
Models
QSPR models are mathematical relationships that correlate the chemical structure of a

molecule with its physicochemical properties.[14][15] These models are developed by

calculating a set of molecular descriptors that encode structural information and then using

statistical methods, such as multiple linear regression, to build a predictive model.[15][16]
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For phthalates, QSPR models have been used to predict properties like water solubility and

partition coefficients.[17]

Methodology: To develop a QSPR model for a specific property of DIPP, a dataset of related

phthalates with known experimental values for that property is required. For each molecule in

the dataset, a variety of molecular descriptors (e.g., topological, electronic, quantum

mechanical) are calculated. A statistical method is then used to select the most relevant

descriptors and build a regression model that can predict the property for new molecules like

DIPP.[16]

Toxicological Profile and Modeling
DIPP is suspected of causing cancer and may cause skin, eye, and respiratory irritation.[3][18]

Phthalates, as a class, are known for their potential endocrine-disrupting effects, with some

members showing reproductive and developmental toxicity in animal studies.[19][20]

Potential Toxicological Pathways
One of the key mechanisms of phthalate toxicity is their interaction with nuclear receptors, such

as the peroxisome proliferator-activated receptors (PPARs).[11][12] Molecular docking and free

energy calculations have been used to screen phthalates for their binding affinity to PPARγ.[11]

[12] Another potential target is the human sex hormone-binding globulin (SHBG), where

phthalates might interfere with the binding of endogenous steroids.[19]

The metabolism of phthalates by cytochrome P450 enzymes can also lead to the formation of

toxic metabolites.[21] Computational modeling can be used to study the reaction mechanisms

of these enzymes with phthalates.[21]

Experimental Protocols
Detailed experimental protocols for determining the physicochemical and toxicological

properties of DIPP are essential for validating theoretical models.

Determination of Physicochemical Properties
Melting Point: Determined using a melting point apparatus where a small sample is heated,

and the temperature range over which it melts is recorded.
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Boiling Point: Measured using distillation, where the temperature at which the liquid boils at a

specific pressure is recorded.

Density: Can be measured using a pycnometer or a hydrometer.

Water Solubility: Determined by adding an excess of the substance to water, stirring to

equilibrium, and then measuring the concentration of the dissolved substance in the aqueous

phase.

Octanol-Water Partition Coefficient (Kow): Measured using the shake-flask method, where

the substance is partitioned between n-octanol and water, and the concentrations in both

phases are measured.

Toxicological Assays
Skin/Eye Irritation: Assessed using in vitro methods with reconstructed human epidermis or

cornea models, or historically, through in vivo rabbit tests (Draize test).

Carcinogenicity: Evaluated through long-term animal studies where rodents are exposed to

the substance over their lifetime to observe for tumor formation.

Endocrine Disruption: Can be assessed using a variety of in vitro assays, such as receptor

binding assays (e.g., for estrogen or androgen receptors) and reporter gene assays to

measure receptor activation.[4]

Visualizations
The following diagrams illustrate key concepts in the theoretical modeling of Diisopropyl
phthalate.
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Caption: A general workflow for the theoretical modeling of Diisopropyl phthalate properties.
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Caption: Workflow for the development of a QSPR model for a property of DIPP.
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Caption: A hypothetical signaling pathway for DIPP-induced toxicity via PPARγ activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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